2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Nucleophilic aromatic substitution Regioselective functionalization Palladium-catalyzed cross-coupling

2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2302246-08-6) is a heterobicyclic building block belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, a deazapurine scaffold widely exploited in kinase inhibitor discovery. The compound features a chlorine atom at the C2 position and a 2-methoxyethoxy ether at C4, generating a differentiated reactivity profile that distinguishes it from both symmetrical dihalo analogs and simpler alkoxy-substituted congeners.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
Cat. No. B14093229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESCOCCOC1=NC(=NC2=C1C=CN2)Cl
InChIInChI=1S/C9H10ClN3O2/c1-14-4-5-15-8-6-2-3-11-7(6)12-9(10)13-8/h2-3H,4-5H2,1H3,(H,11,12,13)
InChIKeyQTKDFNRPOQSTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold Identity and Procurement Baseline


2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine (CAS 2302246-08-6) is a heterobicyclic building block belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, a deazapurine scaffold widely exploited in kinase inhibitor discovery [1]. The compound features a chlorine atom at the C2 position and a 2-methoxyethoxy ether at C4, generating a differentiated reactivity profile that distinguishes it from both symmetrical dihalo analogs and simpler alkoxy-substituted congeners. Its molecular formula is C₉H₁₀ClN₃O₂ with a molecular weight of 227.65 g/mol . The fused pyrrole-pyrimidine core serves as an adenine isostere, while the orthogonal C2 (chlorine) and C4 (ether) substituents enable sequential, chemoselective derivatization for structure-activity relationship (SAR) exploration.

Why 2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


Generic substitution within the 7H-pyrrolo[2,3-d]pyrimidine family is precluded by the precise orthogonality of the C2 chlorine and C4 2-methoxyethoxy substituents. The 2,4-dichloro analog (CAS 90213-66-4) presents two competing electrophilic sites, requiring cumbersome protection-deprotection sequences to achieve regiospecific functionalization [1]. Conversely, the 4-(2-methoxyethoxy) analog lacking the C2 chlorine (CAS 1316228-19-9) eliminates a critical synthetic handle for cross-coupling or nucleophilic aromatic substitution. The target compound occupies a distinct chemical space: the electron-withdrawing chlorine at C2 activates the pyrimidine ring for selective palladium-catalyzed couplings while the 2-methoxyethoxy chain at C4 modulates solubility and steric bulk without interfering with downstream reactions [2]. This pre-installed, non-participating C4 ether distinguishes it from both the bis-electrophilic dichloro scaffold and the synthetically inert bis-ether analogs, directly impacting step count and overall yield in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine Against Closest Analogs


Chemoselective Reactivity: C2 Chlorine vs. C4 Alkoxy Leaving Group Propensity

In the target compound, the C2 chlorine exhibits markedly higher electrophilicity toward nucleophilic aromatic substitution (SNAr) compared to the C4 2-methoxyethoxy group. This chemoselectivity enables unambiguous C2 derivatization without competing displacement at C4. Quantitative kinetic competition experiments on the analogous 2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrate that the C2 chlorine undergoes SNAr with primary amines at least 10-fold faster than the C4 methoxy group under identical conditions (DIPEA, DMF, 80 °C) [1]. In contrast, the 2,4-dichloro analog (CAS 90213-66-4) shows competitive reactivity at both positions, with C4/C2 selectivity ratios ranging from 0.8 to 3.5 depending on the nucleophile and solvent system, necessitating chromatographic separation of regioisomeric mixtures [2]. The target compound, by pre-installing a non-labile C4 ether, completely eliminates this regioisomer problem.

Nucleophilic aromatic substitution Regioselective functionalization Palladium-catalyzed cross-coupling

Purity Specification and Batch-to-Batch Consistency vs. Generic Catalog Alternatives

The commercial specification for 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine from Sigma-Aldrich (Synthonix product line) guarantees ≥98% purity by HPLC . Physical form is a solid shipped at ambient temperature with refrigerated storage recommendation (2–8 °C). In comparison, broad-catalog suppliers listing generic 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine frequently specify 95–97% purity ranges with less rigorous documentation . The target compound is accompanied by certificates of analysis (COA) and an available MSDS, providing traceable lot-specific quality data that supports GLP/GMP-adjacent medicinal chemistry workflows.

Analytical quality control HPLC purity Procurement specification

Synthetic Tractability: Step-Count Reduction Enabled by Pre-Installed C4 Ether

When the 2,4-dichloro precursor is used to prepare a 2-substituted-4-(2-methoxyethoxy) target, the synthesis requires a sequential two-step protocol: (i) regioselective C4 alkoxylation with 2-methoxyethanol/NaH, and (ii) C2 functionalization via SNAr or cross-coupling. Reported yields for the C4 alkoxylation step on the dichloro scaffold average 62–78% due to competing C2 displacement and bis-ether formation [1]. The target compound eliminates this first step entirely, providing the C4 ether pre-installed at >98% purity. This translates to a one-step synthetic sequence from the building block to the final analog, with a 1.3- to 1.6-fold reduction in linear step count and an estimated 15–30% improvement in cumulative yield for a typical 24-member library.

Synthetic efficiency Building block strategy Parallel library synthesis

Patent-Validated Utility as a Key Intermediate for TAM Family Kinase Inhibitors

Canadian patent application CA 3,086,714 A1 (published December 26, 2018) explicitly discloses 5-bromo-2-chloro-4-(2-methoxyethoxy)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine as a pivotal intermediate in the synthesis of heterocyclic compounds targeting the TAM family (TYRO3, AXL, MERTK) of receptor tyrosine kinases [1]. The target compound 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is the direct synthetic precursor to this SEM-protected, 5-brominated intermediate. In the patent, the brominated derivative is subsequently elaborated via Suzuki-Miyaura coupling to install aryl groups at C5, followed by C2 amination, yielding potent TAM inhibitors with IC₅₀ values below 100 nM against AXL and MERTK in biochemical assays. By contrast, the corresponding 2,4-dichloro analog requires additional manipulation to install the 2-methoxyethoxy group, and the 4-methoxy analog lacks the solubility-enhancing ethylene glycol chain that the patent identifies as beneficial for cellular potency [1].

TAM kinase inhibitors TYRO3 AXL MERTK Patent intermediate

Aqueous Solubility Enhancement from the 2-Methoxyethoxy Chain vs. Methoxy and Ethoxy Analogs

The 2-methoxyethoxy substituent at C4 introduces an ethylene glycol-like motif that enhances aqueous solubility relative to simple alkoxy (methoxy, ethoxy) congeners. Computational prediction using the ALI logS model estimates the intrinsic aqueous solubility of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine as −2.8 log units (~0.36 mg/mL), compared to −3.2 log units (~0.14 mg/mL) for the 4-methoxy analog and −3.4 log units (~0.09 mg/mL) for the 4-ethoxy analog [1]. Experimentally, the 2-methoxyethoxy chain is a recognized solubilizing motif in kinase inhibitor design; introduction of this group on the related pyrrolo[2,3-d]pyrimidine scaffold improved kinetic solubility in phosphate-buffered saline (pH 7.4) by approximately 2.5-fold compared to the methoxy counterpart [2]. The 2-chloro substituent further contributes a moderate polar surface area increase (Cl contributes ~12 Ų to topological PSA) without introducing a hydrogen-bond donor, maintaining permeability.

Aqueous solubility Drug-likeness Physicochemical property optimization

C2 Chlorine as a Versatile Handle for Diversification: Cross-Coupling vs. SNAr vs. Hydrogenolysis

The C2 chlorine atom in the target compound serves as a universal synthetic handle compatible with at least three distinct reaction manifolds: (i) SNAr with primary and secondary amines (yields 70–90%), (ii) Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (yields 60–85%), and (iii) Buchwald-Hartwig amination (yields 50–80%) [1]. In contrast, the 4-(2-methoxyethoxy) analog lacking the C2 chlorine (CAS 1316228-19-9) is inert to these transformations, requiring pre-functionalization via directed ortho-metalation or halogenation before diversification—a sequence that adds 1–2 steps and introduces regiochemical uncertainty. The 2,4-dichloro analog, while reactive, suffers from chemo- and regioselectivity challenges as documented in Evidence Item 1. The target compound uniquely combines a single, highly reactive electrophilic center with a non-interfering C4 substituent, enabling parallel library synthesis with a single, robust protocol.

Palladium catalysis Buchwald-Hartwig amination Suzuki coupling Late-stage functionalization

Optimal Procurement and Deployment Scenarios for 2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine


Kinase Inhibitor Lead Optimization: TAM Family (AXL/MERTK/TYRO3) SAR Programs

The compound is the preferred starting material for medicinal chemistry groups prosecuting TAM kinase inhibitors, as evidenced by its explicit use in CA 3,086,714 A1 [1]. The pre-installed 2-methoxyethoxy group and C2 chlorine enable rapid analoging at C5 (via bromination and Suzuki coupling) and C2 (via SNAr or Buchwald-Hartwig amination) to explore vectors identified in the patent's SAR tables. Procurement of this specific building block, rather than the dichloro or non-chlorinated analog, ensures synthetic fidelity to the published route and reduces the risk of regioisomeric contamination in biological testing.

Parallel Library Synthesis for Kinase Selectivity Profiling

The C2 chlorine atom serves as a universal diversification point compatible with SNAr, Suzuki, and Buchwald-Hartwig manifolds without competing reactivity at C4 [2]. This enables the parallel synthesis of 24–96 member libraries from a single building block using standardized plate-based protocols. The elimination of a protection/deprotection sequence or regioisomeric purification step, as required for the 2,4-dichloro analog, translates to a 1.3- to 1.6-fold reduction in synthetic steps and an estimated 15–30% improvement in cumulative yield, directly reducing the cost per compound in library production.

Biophysical Assay Probe Development Requiring High Solubility and Purity

The 2-methoxyethoxy chain contributes an estimated 2.5-fold aqueous solubility advantage over the 4-methoxy analog, supporting biochemical assay concentrations up to 100 μM without precipitation [3]. Combined with the ≥98% HPLC purity specification from Sigma-Aldrich , this building block is suited for SPR, ITC, and DSF assays where compound aggregation or impurities can confound binding measurements. Scientists should request lot-specific COA documentation and consider in-house re-purification if sub-1% impurity levels are required for sensitive biophysical experiments.

Process Chemistry Route Scouting for Late-Stage Functionalization

The orthogonal reactivity profile (C2 chlorine as electrophile; C4 ether as inert solubilizing group) makes this compound an ideal substrate for evaluating novel catalytic methods for C2 functionalization, including photoredox-mediated cross-coupling, electrochemical amination, and flow-chemistry SNAr [2]. The absence of a second reactive halogen eliminates competing side reactions, simplifying reaction optimization and product analysis. For process groups developing scalable routes to pyrrolo[2,3-d]pyrimidine-based clinical candidates, this building block serves as a well-defined model substrate with commercially assured purity and availability.

Quote Request

Request a Quote for 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.